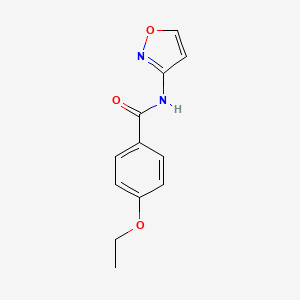
1-(3-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide, commonly known as CPMP, is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in the field of medicine and biochemistry.
Mechanism of Action
CPMP acts by inhibiting the activity of carbonic anhydrase, which is involved in the regulation of pH and ion balance in various tissues. By inhibiting carbonic anhydrase, CPMP can alter the pH and ion balance of the affected tissues, leading to changes in their physiological functions. CPMP has also been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CPMP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce intraocular pressure in glaucoma patients, which is thought to be due to its inhibitory activity against carbonic anhydrase in the ciliary body. CPMP has also been shown to have anticonvulsant activity, which is thought to be due to its effect on the GABAergic system. CPMP has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
CPMP has several advantages for lab experiments. It is relatively easy to synthesize, and high yields of pure CPMP can be obtained. CPMP has a low toxicity profile, making it a safe compound to work with. However, CPMP has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. CPMP is also relatively unstable, and care must be taken to store it properly to prevent degradation.
Future Directions
There are several future directions for research on CPMP. One potential area of research is the development of new derivatives of CPMP with improved properties, such as increased solubility or stability. Another potential area of research is the investigation of the potential use of CPMP in the treatment of other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Further research is also needed to fully understand the mechanism of action of CPMP and its effects on different physiological systems.
Scientific Research Applications
CPMP has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. CPMP has been investigated for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-16(14-8-3-2-4-9-14)19(17,18)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVIVVAGKNDSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-bromoquinolin-8-yl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B4757523.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4757532.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4757540.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4757563.png)

![5-[4-(allyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4757579.png)
![N-(2,4-difluorophenyl)-2-{[4-isobutyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4757585.png)


![4-methyl-1-[4-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B4757599.png)
